molecular formula C18H8Se4 B085450 5,6,11,12-Tetraselenotetracene CAS No. 193-45-3

5,6,11,12-Tetraselenotetracene

Cat. No. B085450
CAS RN: 193-45-3
M. Wt: 540.1 g/mol
InChI Key: BNUHGLHDEBIMDT-UHFFFAOYSA-N
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Description

5,6,11,12-Tetraselenotetracene, also known as TST, is a highly reactive and versatile organic molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. TST is a polycyclic aromatic hydrocarbon that contains four selenium atoms, which make it a potent antioxidant and a promising candidate for use in pharmaceuticals, electronics, and material science.

Mechanism Of Action

The mechanism of action of 5,6,11,12-Tetraselenotetracene is not fully understood, but it is believed to be related to its antioxidant properties and its ability to scavenge free radicals and reactive oxygen species. 5,6,11,12-Tetraselenotetracene has also been shown to interact with DNA and proteins, which may contribute to its biological activity.

Biochemical And Physiological Effects

5,6,11,12-Tetraselenotetracene has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. 5,6,11,12-Tetraselenotetracene has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5,6,11,12-Tetraselenotetracene is its high reactivity and versatility, which makes it a useful building block for organic synthesis. 5,6,11,12-Tetraselenotetracene is also relatively stable and can be stored for long periods without significant degradation. However, 5,6,11,12-Tetraselenotetracene is highly toxic and must be handled with care in the laboratory. 5,6,11,12-Tetraselenotetracene is also expensive to synthesize, which limits its use in large-scale applications.

Future Directions

There are several potential future directions for research on 5,6,11,12-Tetraselenotetracene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5,6,11,12-Tetraselenotetracene's potential use in photovoltaic devices and organic electronics. Additionally, further research is needed to fully understand 5,6,11,12-Tetraselenotetracene's mechanism of action and its potential use in cancer therapy and neuroprotection.

Synthesis Methods

5,6,11,12-Tetraselenotetracene can be synthesized through various methods, including the reaction of selenophene with 1,2-dibromo-3,4-dicyanobutane, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative. The synthesis of 5,6,11,12-Tetraselenotetracene is a complex and challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.

Scientific Research Applications

5,6,11,12-Tetraselenotetracene has been extensively studied for its potential applications in various fields of science. In particular, 5,6,11,12-Tetraselenotetracene has shown promising results as an antioxidant, a photosensitizer in photovoltaic devices, and a building block for organic electronics. 5,6,11,12-Tetraselenotetracene has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

CAS RN

193-45-3

Product Name

5,6,11,12-Tetraselenotetracene

Molecular Formula

C18H8Se4

Molecular Weight

540.1 g/mol

IUPAC Name

9,10,19,20-tetraselenahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene

InChI

InChI=1S/C18H8Se4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H

InChI Key

BNUHGLHDEBIMDT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C5=C2[Se][Se]C5=C6C=CC=CC6=C4[Se][Se]3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C2[Se][Se]C5=C6C=CC=CC6=C4[Se][Se]3

Origin of Product

United States

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